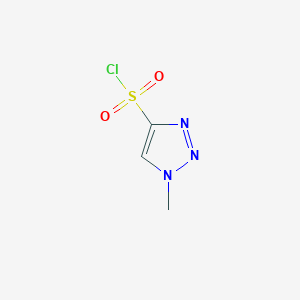

1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

1-methyltriazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3O2S/c1-7-2-3(5-6-7)10(4,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSOQZHRNVVEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351676-71-5 | |

| Record name | 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Triazole Sulfonyl Chloride Moiety

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding.[1] When functionalized with a sulfonyl chloride group at the 4-position, as in 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, it transforms into a highly versatile synthetic intermediate. This compound serves as a critical building block for a diverse array of sulfonamides and other derivatives, which are of significant interest in the development of novel therapeutic agents, agrochemicals, and materials.[1][2] The strategic placement of the methyl group on the triazole ring further modulates the electronic properties and steric profile of the molecule, influencing its reactivity and the biological activity of its downstream products. This guide provides a comprehensive overview of the synthesis of this key intermediate, grounded in established chemical principles and supported by analogous procedures from the scientific literature.

Physicochemical Properties and Structural Information

| Property | Value | Reference |

| CAS Number | 1351676-71-5 | [3] |

| Molecular Formula | C₃H₄ClN₃O₂S | [3][4] |

| Molecular Weight | 181.6 g/mol | [3] |

| Melting Point | 78 °C | [3] |

| SMILES | CN1C=C(N=N1)S(=O)(=O)Cl | [4] |

| InChI Key | HGSOQZHRNVVEDM-UHFFFAOYSA-N | [4] |

Synthetic Strategy: A Two-Step Approach

The most direct and logical synthetic route to 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride involves a two-step process:

-

N-Methylation of 1H-1,2,3-triazole: The synthesis begins with the parent heterocycle, 1H-1,2,3-triazole, which is methylated to introduce the methyl group at the N1 position.

-

Chlorosulfonation of 1-methyl-1H-1,2,3-triazole: The resulting N-methylated triazole is then subjected to chlorosulfonation to install the sulfonyl chloride group at the C4 position.

This approach is advantageous due to the commercial availability of the starting materials and the relatively straightforward nature of the reactions.

Caption: Mechanism of N-methylation of 1H-1,2,3-triazole.

Experimental Protocol (Analogous Procedure)

This protocol is adapted from established procedures for the methylation of similar nitrogen-containing heterocycles. [5][6] Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 1H-1,2,3-triazole | 69.07 | 100 | 6.91 g |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 110 | 4.40 g |

| Iodomethane | 141.94 | 110 | 6.85 mL |

| Anhydrous Tetrahydrofuran (THF) | - | - | 200 mL |

| Saturated aqueous ammonium chloride | - | - | 100 mL |

| Diethyl ether | - | - | 200 mL |

| Anhydrous magnesium sulfate | - | - | - |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (4.40 g, 110 mmol) and anhydrous THF (100 mL) under a nitrogen atmosphere.

-

Addition of Triazole: A solution of 1H-1,2,3-triazole (6.91 g, 100 mmol) in anhydrous THF (100 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes, and then at room temperature for 1 hour, or until hydrogen evolution ceases.

-

Methylation: The reaction mixture is cooled back to 0 °C, and iodomethane (6.85 mL, 110 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (100 mL) at 0 °C. The aqueous layer is separated and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield 1-methyl-1H-1,2,3-triazole as a colorless liquid.

Part 2: Synthesis of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride

The introduction of the sulfonyl chloride group onto the 1-methyl-1H-1,2,3-triazole ring is most directly achieved via electrophilic substitution using chlorosulfonic acid. This method is widely used for the synthesis of aryl and heteroaryl sulfonyl chlorides. [2]

Reaction Mechanism

The reaction proceeds through an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the electrophile, attacking the electron-rich C4 position of the triazole ring.

Caption: Mechanism of chlorosulfonation of 1-methyl-1H-1,2,3-triazole.

Experimental Protocol (Proposed)

This proposed protocol is based on the synthesis of a structurally similar compound, 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride, and general procedures for chlorosulfonation. [2]Extreme caution should be exercised when working with chlorosulfonic acid, as it is highly corrosive and reacts violently with water.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 1-methyl-1H-1,2,3-triazole | 83.09 | 50 | 4.15 g |

| Chlorosulfonic acid | 116.52 | 250 | 14.5 mL |

| Thionyl chloride | 118.97 | - | 25 mL |

| Dichloromethane (anhydrous) | - | - | 100 mL |

| Ice-water | - | - | 500 mL |

| Diethyl ether | - | - | 200 mL |

| Anhydrous sodium sulfate | - | - | - |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas) is charged with chlorosulfonic acid (14.5 mL, 250 mmol) and cooled to 0 °C in an ice-salt bath.

-

Addition of Triazole: 1-methyl-1H-1,2,3-triazole (4.15 g, 50 mmol) is added dropwise to the stirred chlorosulfonic acid at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours, and then heated to 60-70 °C for 3-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice (500 g) with vigorous stirring. The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Azeotropic Drying: The crude, wet product is transferred to a round-bottom flask, and dichloromethane (100 mL) is added. The mixture is concentrated under reduced pressure to remove residual water azeotropically. This step is repeated if necessary.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of diethyl ether and hexanes) to afford 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride as a crystalline solid. [7]

Characterization

The identity and purity of the synthesized 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum should show a singlet for the methyl protons and a singlet for the triazole ring proton.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

Safety and Handling

-

Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

Thionyl Chloride: Thionyl chloride is also corrosive and lachrymatory. It reacts with water to produce HCl and SO₂ gases. All handling should be done in a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed at all times. Avoid inhalation, ingestion, and skin contact with all chemicals.

Alternative Synthetic Routes

While direct chlorosulfonation is the most probable route, other methods for the synthesis of heteroaryl sulfonyl chlorides could be adapted if this proves unsuccessful. These include:

-

Oxidation of a Thiol Precursor: Synthesis of 1-methyl-1H-1,2,3-triazole-4-thiol followed by oxidation with an oxidizing agent like sodium hypochlorite could yield the desired sulfonyl chloride. [8]* From an Amino Precursor: Diazotization of 1-methyl-1H-1,2,3-triazol-4-amine followed by a reaction with sulfur dioxide in the presence of a copper catalyst is another potential route. [9]* Using Organometallic Intermediates: An organozinc derivative of 1-methyl-1H-1,2,3-triazole could be reacted with an electrophilic sulfur dioxide surrogate to generate the sulfonyl chloride. [10] These alternative routes offer flexibility in the synthetic design, particularly if the starting materials are more readily available or if the direct chlorosulfonation presents challenges with regioselectivity or product stability.

Conclusion

The synthesis of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a key step in the development of a wide range of biologically active molecules and functional materials. The two-step approach involving N-methylation of 1H-1,2,3-triazole followed by chlorosulfonation represents a logical and feasible synthetic strategy. This guide provides a detailed, though in part proposed, experimental framework based on established chemical principles and analogous procedures. Researchers and scientists are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and research objectives, always prioritizing safety and analytical rigor.

References

-

Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3170–3173. [Link]

-

Gayo, L. M., & Ruel, R. (1998). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 63(13), 4702–4704. [Link]

- EP0983982A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides. (2000).

- US2744907A - Production of heterocyclic sulfonyl chlorides. (1956).

-

Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. MIT Open Access Articles. [Link]

-

Van Hoof, M., Pulikkal Veettil, S., & Dehaen, W. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 26(3), 581. [Link]

-

Fokin, V. V., & Sharpless, K. B. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters, 12(21), 4968–4971. [Link]

-

Van Hoof, M., Pulikkal Veettil, S., & Dehaen, W. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. ResearchGate. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]

-

Singh, A. K. (2014). Synthesis, characterization and pharmacological evaluation of some 1, 2, 4-triazole derivatives. Journal of Pharmacovigilance. [Link]

-

Belletire, J. L., Bills, R. A., & Shackelford, S. A. (2008). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. DTIC. [Link]

-

1-methyl-1h-1,2,3-triazole-4-sulfonyl chloride. (n.d.). PubChemLite. [Link]

-

Xu, Z., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982278. [Link]

-

Belletire, J. L., Bills, R. A., & Shackelford, S. A. (2008). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate. [Link]

-

Synthesis of 1-substituted-4-(methylsulphonylmethyl)-1H-1,2,3-triazoles by the CuAAC reaction. (2022). ResearchGate. [Link]

-

Al-Warhi, T., et al. (2022). 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid: unexpected synthesis, structure elucidation and antimicrobial activity. Journal of Sulfur Chemistry, 43(4), 385-399. [Link]

-

4-(4-(((1H-Benzo[d]t[8][9][10]riazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. (2021). MDPI. [Link]

Sources

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride [smolecule.com]

- 3. biosynth.com [biosynth.com]

- 4. PubChemLite - 1-methyl-1h-1,2,3-triazole-4-sulfonyl chloride (C3H4ClN3O2S) [pubchemlite.lcsb.uni.lu]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EP0983982A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 10. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyl-1H-1,2,3-triazole-4-sulfonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, a key building block in medicinal chemistry and drug discovery. The unique physicochemical properties of the 1,2,3-triazole scaffold, combined with the reactive sulfonyl chloride moiety, make this compound a versatile reagent for the synthesis of a diverse range of sulfonamide derivatives. This document details the molecular structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and methods for spectroscopic characterization. Furthermore, it explores the reactivity of the title compound, its safe handling and storage, and its potential applications in the development of novel therapeutic agents.

Introduction: The Significance of the 1,2,3-Triazole Scaffold in Medicinal Chemistry

The 1,2,3-triazole ring system has emerged as a privileged scaffold in drug discovery, owing to its unique set of properties. It is an aromatic, five-membered heterocycle containing three contiguous nitrogen atoms. The triazole moiety is metabolically stable and capable of forming hydrogen bonds, which can contribute to favorable drug-target interactions. Its dipolar nature can also enhance solubility and other pharmacokinetic properties. The incorporation of a sulfonyl chloride group at the 4-position of the 1-methyl-1H-1,2,3-triazole ring provides a highly reactive handle for the facile introduction of a sulfonamide linkage, a critical functional group in a vast number of approved drugs.

Molecular Structure and Physicochemical Properties

1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride possesses a planar, aromatic triazole ring with a methyl group at the N1 position and a sulfonyl chloride group at the C4 position. The electron-withdrawing nature of the sulfonyl chloride group significantly influences the electronic properties of the triazole ring.

| Property | Value | Source |

| Molecular Formula | C₃H₄ClN₃O₂S | [1] |

| Molecular Weight | 181.6 g/mol | [1] |

| CAS Number | 1351676-71-5 | [1] |

| Melting Point | 78 °C | [1] |

| Appearance | Predicted to be a white to off-white solid | N/A |

| Solubility | Predicted to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. Likely insoluble in water, with which it will react. | N/A |

| pKa | The triazole ring is weakly basic. The presence of the electron-withdrawing sulfonyl chloride group is expected to further decrease its basicity. | N/A |

Synthesis of 1-Methyl-1H-1,2,3-triazole-4-sulfonyl Chloride: A Proposed Pathway

Diagram of the Proposed Synthetic Pathway

Sources

An In-Depth Technical Guide to 1-Methyl-1H-1,2,3-triazole-4-sulfonyl Chloride: A Core Scaffold for Modern Drug Discovery

This guide provides an in-depth exploration of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, a key building block in contemporary medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a focus on providing actionable insights for researchers and professionals in drug development. The information presented herein is grounded in established scientific literature and aims to equip the reader with the knowledge necessary to effectively utilize this versatile reagent.

Core Characteristics and Structural Elucidation

1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a stable, crystalline solid that serves as a valuable precursor for the synthesis of a variety of sulfonamide derivatives. Its structure incorporates a methylated 1,2,3-triazole ring, which is a well-recognized bioisostere in medicinal chemistry, often used to modulate the physicochemical properties of a lead compound.

Table 1: Physicochemical Properties of 1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride

| Property | Value | Reference |

| CAS Number | 1351676-71-5 | [1] |

| Molecular Formula | C₃H₄ClN₃O₂S | [1] |

| Molecular Weight | 181.6 g/mol | [1] |

| Melting Point | 78 °C | [1] |

| SMILES | CN1C=C(N=N1)S(=O)(=O)Cl | [1] |

| InChIKey | HGSOQZHRNVVEDM-UHFFFAOYSA-N | [2] |

The presence of the highly electrophilic sulfonyl chloride group makes this compound an excellent reactant for nucleophilic substitution reactions, particularly with primary and secondary amines, to form stable sulfonamide linkages.

Figure 1: Chemical structure of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride.

Synthesis and Manufacturing

The synthesis of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is not widely detailed in common literature, suggesting it may be prepared via specialized, proprietary methods or through multi-step sequences. However, a plausible and commonly employed synthetic strategy for analogous sulfonyl chlorides involves a diazotization-sulfonylation sequence starting from a corresponding amine.

A general, illustrative pathway for the synthesis of sulfonyl chlorides from an aromatic or heteroaromatic amine involves the following key steps:

-

Diazotization: The starting amine is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form a diazonium salt.

-

Sulfonylation (Meerwein Arylation): The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. This introduces the sulfonyl chloride group onto the ring.[3]

Figure 2: A plausible synthetic workflow for 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride.

Reactivity and Mechanistic Insights

The primary mode of reactivity for 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is nucleophilic substitution at the sulfur atom. The sulfonyl chloride is a potent electrophile, readily reacting with a wide range of nucleophiles, most notably primary and secondary amines, to yield the corresponding sulfonamides. This reaction is central to its utility in drug discovery.

The reaction with an amine typically proceeds via a nucleophilic acyl substitution-like mechanism. The nitrogen atom of the amine attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate. The chloride ion is subsequently eliminated as a leaving group, and a proton is removed from the nitrogen, often by a base, to yield the final sulfonamide product.

Figure 3: Simplified reaction mechanism for sulfonamide formation.

Applications in Drug Development

The 4-sulfonyl-1,2,3-triazole scaffold is of significant interest in medicinal chemistry due to its favorable biological activities.[4][5] These structures have been investigated as antibacterial and antifungal agents, as well as potent antagonists of various biological targets.[4] The sulfonamide linkage formed from 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a key structural feature in many therapeutic agents, offering metabolic stability and the ability to form crucial hydrogen bonds with biological targets.

The triazole ring itself is a valuable component, often enhancing the pharmacokinetic profile of a drug candidate by improving properties such as solubility and metabolic stability.

Experimental Protocols

General Protocol for the Synthesis of N-Substituted-1-methyl-1H-1,2,3-triazole-4-sulfonamides

This protocol provides a general method for the reaction of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride with a primary or secondary amine.

Materials:

-

1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride (1.0 eq)

-

Primary or Secondary Amine (1.0 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0-1.2 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[6]

Safety and Handling

1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[1][7] It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement | Precautionary Statements |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | P260, P280, P301+P330+P331, P304+P340, P305+P351+P338, P310, P501 |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage. | P280, P305+P351+P338, P310 |

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a highly valuable and versatile building block for the synthesis of novel sulfonamide-containing compounds. Its unique combination of a bioisosteric triazole ring and a reactive sulfonyl chloride moiety makes it an attractive starting material for the development of new therapeutic agents. A thorough understanding of its properties, synthesis, reactivity, and safe handling is crucial for its effective application in research and drug discovery.

References

- Biosynth. (n.d.). 1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride.

- PubChem. (n.d.). 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride.

- Van Hoof, M., et al. (2021).

- Macmillan Group. (2023).

- BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.

- Angene Chemical. (2021). Safety Data Sheet: 1H-Imidazole-4-sulfonyl chloride.

Sources

- 1. biosynth.com [biosynth.com]

- 2. PubChemLite - 1-methyl-1h-1,2,3-triazole-4-sulfonyl chloride (C3H4ClN3O2S) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. angenechemical.com [angenechemical.com]

stability and storage conditions for 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride

An In-Depth Technical Guide to the Stability and Storage of 1-Methyl-1H-1,2,3-triazole-4-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a pivotal reagent in medicinal chemistry and drug development, valued for its role in the synthesis of novel sulfonamide derivatives. The inherent reactivity of the sulfonyl chloride functional group, while advantageous for synthesis, presents significant challenges regarding the compound's stability and storage. This guide provides a comprehensive technical overview of the factors governing the stability of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, offering field-proven insights into its handling, storage, and potential degradation pathways. We will explore the chemical properties of this molecule, delve into its susceptibility to hydrolysis and thermal decomposition, and provide detailed protocols for its appropriate management and for assessing its stability over time.

Introduction: The Double-Edged Sword of Reactivity

The utility of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride in synthetic organic chemistry is derived from the electrophilic nature of the sulfur atom in the sulfonyl chloride moiety. This reactivity allows for the facile formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. However, this same reactivity makes the molecule susceptible to degradation by common laboratory contaminants, most notably water. Understanding and controlling the factors that influence the stability of this compound are paramount to ensuring the reproducibility of synthetic procedures and the quality of the resulting products.

This guide will systematically address the stability and storage of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, beginning with its fundamental chemical and physical properties, moving to a detailed analysis of its degradation pathways, and concluding with practical, actionable protocols for its handling and stability assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is essential for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₃H₄ClN₃O₂S | Biosynth[1] |

| Molecular Weight | 181.6 g/mol | Biosynth[1] |

| Melting Point | 78 °C | Biosynth[1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in many organic solvents (e.g., THF, DCM, Acetone). Reacts with protic solvents (e.g., water, alcohols). | General chemical principles |

Molecular Structure:

Caption: Molecular structure of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride.

Stability Profile and Decomposition Pathways

The stability of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is primarily dictated by the reactivity of the sulfonyl chloride group and the electronic nature of the triazole ring. Several decomposition pathways can be anticipated, with hydrolysis being the most common.

Hydrolytic Instability

The most significant factor affecting the stability of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is its susceptibility to hydrolysis. The presence of even trace amounts of water can lead to the degradation of the compound to its corresponding sulfonic acid.

Mechanism of Hydrolysis:

The hydrolysis of sulfonyl chlorides generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where water acts as the nucleophile.

Caption: General mechanism for the hydrolysis of a sulfonyl chloride.

For 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, the hydrolysis product is 1-methyl-1H-1,2,3-triazole-4-sulfonic acid. The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of catalysts.

Thermal Decomposition

While generally more stable than many other reactive chemical species, sulfonyl chlorides can undergo thermal decomposition. The decomposition of heteroaromatic sulfonyl chlorides can be complex, potentially involving the extrusion of sulfur dioxide (SO₂).[2][3]

Potential Thermal Decomposition Pathways:

-

SO₂ Extrusion: This pathway would lead to the formation of 4-chloro-1-methyl-1H-1,2,3-triazole and sulfur dioxide. This is a known decomposition route for certain heteroaromatic sulfonyl chlorides.[2][3]

-

Ring Opening/Fragmentation: The 1,2,3-triazole ring itself can be susceptible to thermal degradation, especially when substituted with a strong electron-withdrawing group like a sulfonyl chloride. The N1-N2 bond in 1-sulfonyl-1,2,3-triazoles is known to be weakened, which can facilitate ring-chain isomerism and subsequent decomposition.[4]

The specific decomposition products and the temperatures at which they form have not been empirically determined for this specific molecule in the available literature. However, based on general principles, discoloration and gas evolution upon heating are indicators of thermal decomposition.

Incompatibilities

To ensure the stability of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, it is crucial to avoid contact with incompatible materials.

| Incompatible Material | Consequence of Contact |

| Water/Moisture | Rapid hydrolysis to the corresponding sulfonic acid and HCl. |

| Alcohols | Reaction to form sulfonate esters. |

| Amines | Reaction to form sulfonamides. |

| Strong Bases | Can catalyze decomposition and react violently. |

| Strong Oxidizing Agents | Potential for vigorous, exothermic reactions. |

Recommended Storage and Handling

Proper storage and handling are critical to maintaining the integrity and reactivity of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride.

Storage Conditions

Based on supplier recommendations and general best practices for sulfonyl chlorides, the following storage conditions are advised:

-

Temperature: Store at 10°C to 25°C.[1] Refrigeration within this range is acceptable, but freezing should be avoided as it can lead to moisture condensation upon warming.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.

-

Container: Keep in a tightly sealed, corrosion-resistant container. The supplier recommends keeping the container well-closed.[1] Glass bottles with polytetrafluoroethylene (PTFE)-lined caps are ideal.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Handling Procedures

Due to its corrosive and reactive nature, strict handling procedures must be followed:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.

-

Ventilation: Handle only in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Dispensing: When dispensing the solid, use clean, dry spatulas and glassware. Avoid introducing any moisture into the storage container. It is good practice to allow the container to warm to room temperature before opening to prevent condensation.

-

Inert Atmosphere Techniques: For long-term storage and for sensitive reactions, it is advisable to handle the compound in a glove box or under a positive pressure of an inert gas.

Experimental Protocols for Stability Assessment

To ensure the quality of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride for use in sensitive applications, a stability assessment program should be implemented. This involves subjecting the compound to stress conditions and analyzing for degradation.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the decomposition of a compound to identify potential degradation products and pathways.

Workflow for Forced Degradation Studies:

Caption: A typical workflow for conducting forced degradation studies.

Long-Term Stability Testing

Long-term stability studies are performed under the recommended storage conditions to establish a retest date or shelf life for the compound.

Protocol for Long-Term Stability Testing:

-

Sample Preparation: Package multiple, independent samples of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride in the intended storage containers under an inert atmosphere.

-

Storage: Place the samples in a stability chamber maintained at the recommended storage conditions (e.g., 25°C/60% RH or 10°C).

-

Testing Schedule: Pull samples for analysis at predetermined time points. A typical schedule would be 0, 3, 6, 9, 12, 18, 24, and 36 months.[5]

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity: Using a validated stability-indicating HPLC method.

-

Identification: Confirmation of the compound's identity (e.g., by IR or MS).

-

Water Content: By Karl Fischer titration.

-

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for accurately assessing the stability of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Proposed HPLC Method Parameters (to be optimized and validated):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Detection: UV detection at an appropriate wavelength (to be determined by UV scan) and mass spectrometry (MS) for peak identification.

-

Injection Volume: 10 µL.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

This method should be able to separate the parent compound from its potential degradation products, most notably the sulfonic acid.

Conclusion

1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a valuable synthetic building block whose utility is intrinsically linked to its high reactivity. This reactivity, however, necessitates a thorough understanding of its stability and the implementation of stringent storage and handling protocols. The primary degradation pathway is hydrolysis, which can be mitigated by rigorously excluding moisture from the storage and handling environment. While thermal decomposition is also a possibility, adherence to the recommended storage temperatures should prevent this.

For researchers, scientists, and drug development professionals, the information and protocols outlined in this guide provide a robust framework for maintaining the quality and integrity of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, thereby ensuring the reliability and reproducibility of their synthetic endeavors.

References

-

Fokin, V. V., & Sharpless, K. B. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Angewandte Chemie International Edition, 49(43), 7970-7973. Available from: [Link]

-

Grygorenko, O. O., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. DOI: 10.26434/chemrxiv.14731215.v1. Available from: [Link]

-

Van Hoof, M., et al. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 26(3), 581. Available from: [Link]

-

Grygorenko, O. O., et al. (2021). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). ResearchGate. Available from: [Link]

-

European Medicines Agency. (2013). Stability testing of existing active substances and related finished products. EMA/CHMP/CVMP/QWP/122/02, Rev 1. Available from: [Link]

- Kice, J. L. (1980). Mechanisms and Reactivity in Reactions of Organic Oxyacids of Sulfur and Their Anhydrides. Advances in Physical Organic Chemistry, 17, 65-181.

-

PubChem. (n.d.). 1-methyl-1h-1,2,3-triazole-4-sulfonyl chloride. Retrieved January 19, 2026, from [Link]

-

Wang, Z., et al. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A, 124(15), 2951-2960. Available from: [Link]

- Moody, C. J., & Rees, C. W. (1979). The chemistry of 1,2,3-triazines. Chemical Society Reviews, 8(3), 357-377.

-

ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved January 19, 2026, from [Link]

- European Medicines Agency. (2003). Note for guidance on stability testing: stability testing of new drug substances and products. CPMP/ICH/2736/99.

Sources

Safe Stewardship of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the safety protocols, handling procedures, and underlying chemical principles for 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride. As a reactive sulfonyl chloride tethered to a triazole core, this compound is a valuable building block in medicinal chemistry and drug discovery. However, its utility is matched by its potential hazards, necessitating a robust understanding of its properties to ensure safe and effective use in the laboratory. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to handle this reagent with confidence and precision.

Section 1: Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is a clear understanding of the compound's identity and physical characteristics. 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a solid at room temperature.[1][2] Its reactivity is primarily dictated by the electrophilic sulfur center of the sulfonyl chloride group.

| Property | Data | Source(s) |

| Molecular Formula | C₃H₄ClN₃O₂S | [2] |

| Molecular Weight | 181.6 g/mol | [2] |

| CAS Number | 1351676-71-5 | [2] |

| Physical State | Solid | [1] |

| Appearance | White | [1] |

| Melting Point | 78 - 90 °C | [1][2] |

| Canonical SMILES | CN1C=C(N=N1)S(=O)(=O)Cl | [2] |

Section 2: Hazard Analysis and Mechanistic Underpinnings

The primary hazards associated with 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride stem from the reactivity of the sulfonyl chloride moiety. It is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][3] This corrosivity is a direct result of its reaction with nucleophiles, particularly water.

2.1. Hydrolytic Reactivity

The most significant and immediate hazard is the compound's vigorous reaction with water. Sulfonyl chlorides hydrolyze to form the corresponding sulfonic acid and hydrochloric acid (HCl).[4][5] This reaction is exothermic and the generation of corrosive HCl gas presents a significant inhalation hazard.[4][5]

-

Mechanism Insight: The hydrolysis proceeds via nucleophilic attack of water on the electrophilic sulfur atom. This process can be accelerated by heat and is the fundamental reason why the compound must be handled in a moisture-free environment.[6][7] The formation of acidic byproducts underscores its incompatibility with bases, which can catalyze the decomposition, and many metals, which can be corroded by the generated HCl.[5][8]

2.2. Thermal Stability

While specific data for this compound is limited, heteroaromatic sulfonyl chlorides as a class can exhibit limited thermal stability.[9] Decomposition can be accelerated by heat and may involve the extrusion of sulfur dioxide (SO₂), another toxic gas.[9][10] Discoloration upon storage, often to yellow or brown, can be an indicator of decomposition.[11]

2.3. Toxicological Profile

Based on data for analogous sulfonyl chlorides, this compound should be treated as toxic and corrosive.[12][13] Exposure via all routes—inhalation, skin contact, and ingestion—is hazardous.

-

Inhalation: Inhalation of dust or decomposition products (HCl, SO₂) can cause severe irritation and damage to the respiratory tract.[5][13][14]

-

Skin Contact: Causes severe chemical burns.[1][3][8] The material is destructive to tissue.[13]

-

Eye Contact: Causes serious and potentially permanent eye damage.[1][3]

-

Ingestion: Ingestion can cause severe burns to the mouth, throat, and stomach.[5][8]

| Hazard Classification | Description | Precautionary Statement(s) |

| Skin Corrosion | Causes severe skin burns. | P280: Wear protective gloves/protective clothing.[3][15] |

| Eye Damage | Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |

| Water Reactivity | Reacts with water to liberate toxic, corrosive gas (HCl). | EUH014: Reacts violently with water. EUH029: Contact with water liberates toxic gas.[1][16] |

Section 3: Hierarchy of Controls: Engineering, Administrative, and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential. The hierarchy of controls prioritizes eliminating hazards at their source. For a reactive chemical intermediate, engineering controls and PPE are paramount.

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

3.1. Engineering Controls

The primary engineering control is to handle the compound within a certified chemical fume hood at all times.[11][17] This contains any dust from the solid and captures corrosive vapors (HCl, SO₂) that may be released upon exposure to atmospheric moisture or during a reaction.

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable.[4][11][18]

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles and a full-face shield.[4][11][18] | Protects against splashes of the solid or reaction mixtures and corrosive vapors. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4][11] | Prevents direct skin contact. Gloves must be inspected before use and changed immediately if contaminated.[8][19] |

| Body Protection | A chemical-resistant lab coat or apron.[11][18] Fire-retardant clothing is recommended for larger scales. | Protects skin and personal clothing from spills and splashes.[14] |

| Respiratory Protection | Work should be conducted in a fume hood to negate the need for a respirator.[11] If a fume hood is not available or in an emergency, a full-face respirator with an acid gas cartridge is required.[4] | Protects against inhalation of the powder and corrosive decomposition gases. |

| Footwear | Closed-toe, chemical-resistant shoes.[19] | Protects feet from spills. |

Section 4: Standard Operating Procedures for Safe Handling and Storage

Adherence to strict protocols is crucial for mitigating the risks associated with this reagent.

4.1. Handling

-

Environment: All manipulations must be performed in a chemical fume hood.[17] The work area should be free of moisture.

-

Dispensing: When weighing the solid, use non-sparking tools.[20] Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize contact with atmospheric moisture.[1][8]

-

Additions: Add the solid reagent to the reaction solvent slowly and in portions. Never add solvent or, critically, water to the sulfonyl chloride, as this can cause a violent, exothermic reaction and splashing.[17][21]

4.2. Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][20] A recommended storage temperature is often refrigerated (2-8 °C) to slow potential decomposition.[15][16]

-

Incompatibilities: Store away from water, bases, alcohols, amines, and strong oxidizing agents.[4][8][12]

-

Container: The original container should be used.[14][20] Containers should be stored in a secondary container, such as a tray, to contain any potential leaks.

Section 5: Emergency Response Protocols

Immediate and correct action during an emergency can significantly reduce the severity of an incident.

5.1. First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][16][21]

-

Skin Contact: Immediately remove all contaminated clothing.[22] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][21]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][16][22]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]

5.2. Spill Response

The response to a spill depends on its scale. For any spill, ensure the area is well-ventilated and evacuate non-essential personnel.[21][23]

Caption: A workflow for responding to spills of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride.

Key Spill-Control Principles:

-

DO NOT USE WATER: Applying water directly to the spill will generate large amounts of HCl gas.[4][21]

-

Use Inert Absorbents: Cover the spill with a dry, non-combustible absorbent material like sand, dry lime, or vermiculite.[4][17][21]

-

Waste Disposal: The collected spill debris must be placed in a clearly labeled, sealed container for disposal as hazardous waste.[17][24]

Section 6: Reaction Quenching and Waste Disposal Protocol

Unreacted sulfonyl chloride in a reaction mixture is still hazardous and must be neutralized before workup and disposal.

6.1. Step-by-Step Quenching Protocol

This protocol is designed to safely neutralize excess sulfonyl chloride. The principle is to slowly add the reactive mixture to a quenching solution, rather than the other way around, to maintain control over the exothermic reaction.

Caption: A validated workflow for safely quenching reactions containing sulfonyl chlorides.

6.2. Disposal of Waste

-

Neutralized Waste: Once neutralized as described above, the aqueous waste can typically be disposed of according to local regulations, often with copious amounts of water.[17]

-

Contaminated Materials: All contaminated items (gloves, absorbent materials, empty containers) must be treated as hazardous waste.[17][25] They should be sealed in a labeled container and disposed of through an approved institutional waste program.[13][17][23]

References

-

BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.). AOPHIA. Retrieved from [Link]

-

King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]

-

Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Retrieved from [Link]

- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (n.d.). Google Patents.

-

Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR. Retrieved from [Link]

-

Sulfuryl chloride. (2023). Sciencemadness Wiki. Retrieved from [Link]

-

Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. (2019). Molecules. Retrieved from [Link]

-

Iino, M., et al. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via an ionic path. The Journal of Organic Chemistry. Retrieved from [Link]

-

Sulfonyl halide. (n.d.). Wikipedia. Retrieved from [Link]

-

Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

-

Personal Protective Equipment. (2023). U.S. Environmental Protection Agency. Retrieved from [Link]

-

1-Methyl-1H-imidazole-4-sulfonyl chloride - SAFETY DATA SHEET. (2023). Fisher Scientific. Retrieved from [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2022). ResearchGate. Retrieved from [Link]

-

Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. (2010). Organic Letters. Retrieved from [Link]

-

Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

-

Examples of PPE for Various Dangerous Goods Classes. (2023). Storemasta. Retrieved from [Link]

-

Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

-

Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]

-

The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. (2019). ResearchGate. Retrieved from [Link]

-

SAFETY DATA SHEET - 1H-Imidazole-4-sulfonyl chloride. (2021). Angene Chemical. Retrieved from [Link]

-

Synthesis of 1-substituted-4-(methylsulphonylmethyl)-1H-1,2,3-triazoles by the CuAAC reaction. (2021). ResearchGate. Retrieved from [Link]

-

1-methyl-1h-1,2,3-triazole-4-sulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. fishersci.ie [fishersci.ie]

- 2. biosynth.com [biosynth.com]

- 3. angenechemical.com [angenechemical.com]

- 4. nbinno.com [nbinno.com]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 8. fishersci.ca [fishersci.ca]

- 9. researchgate.net [researchgate.net]

- 10. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. blog.storemasta.com.au [blog.storemasta.com.au]

- 19. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. nj.gov [nj.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. tcichemicals.com [tcichemicals.com]

- 24. ehs.princeton.edu [ehs.princeton.edu]

- 25. aksci.com [aksci.com]

A Technical Guide to the Copper-Catalyzed Synthesis of 1,2,3-Triazole-4-Sulfonyl Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,3-triazole ring, a cornerstone of modern medicinal chemistry, gains significant biological potency when functionalized with a sulfonyl group at the 4-position. These 4-sulfonyl-1,2,3-triazole scaffolds exhibit a range of promising bioactivities, including antibacterial, antifungal, and potent enzyme antagonist properties.[1] However, traditional synthetic routes to these structures are often hampered by harsh conditions, low yields, or poor regioselectivity.[1] This guide details a highly efficient, copper-catalyzed three-component reaction that provides facile access to 1,5-disubstituted-4-sulfonyl-1,2,3-triazoles at room temperature. By elucidating the underlying mechanism—a sequential aerobic oxidative sulfonylation and Dimroth cycloaddition—and providing a detailed, field-tested protocol, this document serves as a practical resource for researchers aiming to leverage this powerful synthetic strategy.

Introduction: The Strategic Value of the 4-Sulfonyl-1,2,3-Triazole Core

The fusion of the 1,2,3-triazole heterocycle with a sulfonyl moiety creates a pharmacophore of significant interest in drug discovery. The triazole ring offers metabolic stability and acts as a versatile linker capable of forming hydrogen bonds, while the sulfonyl group provides a strong hydrogen bond acceptor and can engage in crucial polar interactions with biological targets. This combination has led to the development of compounds with notable activities, such as antagonists of the human pregnane X receptor (hPXR) and inhibitors of human neutrophil elastase (HLE).[1]

Despite their potential, the synthesis of these scaffolds has been a persistent challenge. Classical Huisgen azide-alkyne cycloadditions require high temperatures and yield mixtures of regioisomers, while other metal-catalyzed variants can be costly or require the multi-step preparation of specialized starting materials.[1] The methodology presented herein overcomes these limitations by utilizing readily available aromatic ketones, sodium sulfinates, and organic azides in a one-pot, aerobic, copper-catalyzed process.[1][2][3]

Reaction Mechanism: A Tale of Two Sequential Cycles

The core of this transformation is a sophisticated tandem reaction sequence. It begins with a copper(II)-catalyzed aerobic oxidative C-H sulfonylation of an aromatic ketone, which generates a key α-ketosulfone intermediate. This intermediate then undergoes a Dimroth azide-enolate cycloaddition to form the final 4-sulfonyl-1,2,3-triazole product.[1][2]

The reaction is initiated by the formation of an active copper(II) catalyst. The proposed mechanism involves the generation of a sulfonyl radical which reacts with a copper enolate intermediate. This is followed by an intramolecular single-electron transfer (SET) process, which forms the α-ketosulfone and regenerates the active copper(II) catalyst through reoxidation by atmospheric oxygen.[2] The subsequent Dimroth cycloaddition, mediated by the base (DBU) and potentially the Lewis-acidity of the copper catalyst, proceeds via an enolate/azide cyclization to furnish the stable triazole ring.[2]

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 1-methyl-1H-1,2,3-triazole-4-sulfonyl Chloride

Foreword: The Crucial Role of Solubility in Synthesis and Discovery

In the intricate world of chemical synthesis and drug development, understanding the solubility of a reagent is not merely a preliminary step; it is a cornerstone of process optimization, reaction kinetics, and purification strategies. 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, a key building block, presents a unique set of characteristics derived from its heterocyclic triazole core and its highly reactive sulfonyl chloride functional group. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of common organic solvents. As explicit quantitative data for this specific molecule is not widely published, this document empowers the researcher with the foundational knowledge and practical methodologies to generate this critical data in-house.

Molecular Architecture and Its Influence on Solubility

The solubility behavior of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is dictated by its molecular structure. A thorough analysis of its components allows for a robust prediction of its interactions with various solvents.

-

The Triazole Ring: The 1,2,3-triazole ring is an aromatic heterocycle containing three nitrogen atoms. This imparts a significant dipole moment to the molecule, making this core region polar. The nitrogen atoms can act as hydrogen bond acceptors.

-

The Sulfonyl Chloride Group (-SO₂Cl): This is a strongly electron-withdrawing and highly polar functional group. The sulfur-oxygen and sulfur-chlorine bonds are highly polarized, making this a key site for dipole-dipole interactions. However, its most critical feature is its reactivity. Sulfonyl chlorides are susceptible to nucleophilic attack, especially by protic solvents like water and alcohols, which can lead to solvolysis rather than simple dissolution.[1]

-

The Methyl Group (-CH₃): This is a small, nonpolar alkyl group that contributes minimally to the overall polarity of the molecule.

Collectively, these features render 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride a polar, solid compound (Melting Point: 78 °C)[2]. The principle of "like dissolves like" suggests it will be most soluble in solvents of similar polarity.[3]

Caption: Diagram 1: Key Molecular Features Influencing Solubility.

Predicting Solubility Across Solvent Classes

Based on the molecular structure, we can formulate a hypothesis regarding the solubility in different classes of organic solvents. This serves as a crucial starting point for experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride | Rationale |

| Nonpolar | Hexane, Toluene | Insoluble | The large mismatch in polarity between the nonpolar solvent and the polar solute will result in weak solute-solvent interactions compared to the strong solute-solute interactions in the crystal lattice. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF) | Soluble to Highly Soluble | These solvents have significant dipole moments that can effectively solvate the polar regions of the compound through dipole-dipole interactions. They lack acidic protons, minimizing the risk of reacting with the sulfonyl chloride group. |

| Polar Protic | Water, Methanol, Ethanol | Reactive / Likely Soluble with Decomposition | While the polarity is favorable for dissolution, these solvents are nucleophilic. They will readily react with the electrophilic sulfonyl chloride, leading to hydrolysis or alcoholysis.[1] This is a chemical reaction, not just dissolution. |

Experimental Protocol for Solubility Determination

A two-phased experimental approach is recommended: a rapid qualitative assessment followed by a more rigorous quantitative measurement for solvents in which the compound is stable.

Essential Safety Precautions

Sulfonyl chlorides are hazardous materials requiring strict safety protocols.[1]

-

Corrosivity: The compound is corrosive and can cause severe skin and eye burns.[4]

-

Reactivity with Water: It reacts with moisture, including humidity in the air, to produce corrosive hydrochloric acid (HCl) and sulfonic acid.[1] All experiments must be conducted under anhydrous conditions where possible, and in a well-ventilated chemical fume hood.[1][5]

-

Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a flame-resistant lab coat.[1][5][6]

Phase 1: Qualitative Solubility Assessment

This procedure provides a rapid classification of "soluble," "partially soluble," or "insoluble."[7][8]

Methodology:

-

Preparation: Dispense 2 mL of the chosen organic solvent into a clean, dry test tube.

-

Addition of Solute: Add approximately 20-30 mg of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride to the test tube.

-

Agitation: Vigorously shake or vortex the tube for 60 seconds at a consistent room temperature (e.g., 25 °C).[9]

-

Observation: Allow the mixture to stand for 30 seconds and observe.[9]

-

Soluble: The solid completely disappears, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

Phase 2: Quantitative Solubility Determination (Gravimetric Method)

This method determines the solubility at a specific temperature (e.g., g/100 mL). It should only be performed with solvents identified as non-reactive in the qualitative phase (primarily polar aprotic solvents).

Caption: Diagram 2: Workflow for Quantitative Solubility Determination.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

To a 10 mL glass vial with a screw cap, add approximately 5 mL of the chosen solvent.

-

Add 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride in small portions while stirring until a significant amount of excess solid remains. This ensures the solution is saturated.

-

-

Equilibration:

-

Seal the vial tightly.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for at least 4-6 hours. This allows the system to reach equilibrium.

-

-

Sample Extraction:

-

Remove the vial from the shaker and let it stand undisturbed at the same constant temperature until the excess solid has fully settled.

-

Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant into a syringe fitted with a filter (to prevent drawing up solid particles).

-

-

Gravimetric Analysis:

-

Dispense the collected supernatant into a pre-weighed, dry vial.

-

Carefully evaporate the solvent using a gentle stream of nitrogen or under a vacuum. Avoid excessive heat to prevent decomposition of the solute.

-

Once the solute is completely dry, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solid.

-

-

Calculation:

-

Mass of solute = (Final weight of vial + solute) - (Initial weight of empty vial).

-

Solubility (g/mL) = Mass of solute (g) / Volume of supernatant taken (mL).

-

To express as g/100mL, simply multiply the result by 100.

-

Conclusion for the Practicing Scientist

While a definitive, pre-compiled list of solubility data for 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride remains elusive in the literature, a combination of theoretical prediction and systematic experimental verification provides a robust path forward. Its polar nature suggests good solubility in polar aprotic solvents like THF, acetone, and acetonitrile, which should be the primary candidates for reaction media. Conversely, its high reactivity towards polar protic solvents like water and alcohols makes them unsuitable for simple dissolution and must be handled with care to avoid unintended reactions. The methodologies and safety protocols outlined in this guide provide the necessary tools for any researcher to confidently and safely determine the solubility parameters essential for their work, ensuring both the integrity of their experiments and the safety of their laboratory environment.

References

- BenchChem Technical Support Center. (n.d.). Safe Handling and Quenching of Sulfonyl Chlorides. BenchChem.

- Studylib. (n.d.). Qualitative Analysis of Organic Compounds: Solubility. Retrieved January 19, 2026.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemicalBook. (2025, February 1).

- CSU Bakersfield. (n.d.).

- Ankara University. (n.d.).

- Chemistry Connected. (2021, March 24). Solubility Tests - Identification of Unknowns (Part 1) [Video]. YouTube.

- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.

- Santa Cruz Biotechnology. (n.d.).

- Cole-Parmer. (n.d.).

- LibreTexts. (2022, April 7). Experimentally Testing Solvents.

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.

- Unknown. (n.d.).

- Biosynth. (n.d.). 1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride. Retrieved January 19, 2026.

- PubChem. (n.d.). 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride. Retrieved January 19, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. chem.ws [chem.ws]

- 4. 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride | C3H4ClN3O2S | CID 75481506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. nj.gov [nj.gov]

- 7. studylib.net [studylib.net]

- 8. csub.edu [csub.edu]

- 9. saltise.ca [saltise.ca]

Methodological & Application

use of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride in sulfonamide synthesis

Application Note & Protocol Guide

Topic: Strategic Use of 1-Methyl-1H-1,2,3-triazole-4-sulfonyl Chloride in the Synthesis of Novel Sulfonamides for Drug Discovery

Introduction: The Convergence of Triazoles and Sulfonamides in Medicinal Chemistry

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern pharmacology, present in a wide array of therapeutics including antibacterial agents, diuretics, anticonvulsants, and protease inhibitors.[1] Its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and to engage in critical hydrogen bonding interactions makes it a privileged scaffold in drug design.[2] Concurrently, the 1,2,3-triazole moiety has emerged as a highly valuable pharmacophore.[3] Formed efficiently via "click chemistry," the triazole ring is metabolically stable, capable of forming hydrogen bonds, and introduces a significant dipole moment, often improving the pharmacokinetic profile of a parent molecule.[4]

The synthesis of hybrid molecules incorporating both the sulfonamide and 1,2,3-triazole motifs is a compelling strategy for generating novel chemical entities with enhanced biological activity and drug-like properties.[5] 1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride serves as a pivotal reagent in this endeavor, providing a direct and efficient means to install the N-methylated triazole-sulfonamide warhead onto a diverse range of primary and secondary amines. This guide provides a comprehensive overview of its application, detailing the underlying reaction mechanism, a robust experimental protocol, and critical insights for researchers in medicinal chemistry and drug development.

Reagent Profile: 1-Methyl-1H-1,2,3-triazole-4-sulfonyl Chloride

Understanding the physicochemical properties of the reagent is fundamental to its effective and safe use.

| Property | Value | Source |

| Chemical Formula | C₃H₄ClN₃O₂S | [6] |

| Molecular Weight | 181.6 g/mol | [6] |

| CAS Number | 1351676-71-5 | [6] |

| Appearance | White to off-white solid | |

| Melting Point | 78 °C | [6] |

| SMILES | CN1C=C(N=N1)S(=O)(=O)Cl | [6] |

This reagent is a stable, crystalline solid at room temperature, making it more convenient to handle than many liquid sulfonyl chlorides. However, like all sulfonyl chlorides, it is sensitive to moisture and should be stored in a desiccated environment.[7]

Reaction Principle and Mechanism

The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic nucleophilic substitution reaction. The reaction proceeds via a concerted Sₙ2-like mechanism at the sulfur center.[8][9]

Causality of the Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a potent nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Leaving Group Departure: Concurrently, the chloride ion, an excellent leaving group, is displaced.

-

Deprotonation: The resulting protonated sulfonamide is neutralized by a base (typically a non-nucleophilic amine like triethylamine or pyridine), which scavenges the generated hydrochloric acid (HCl). This step is crucial as it drives the reaction to completion and prevents the protonation of the starting amine, which would render it non-nucleophilic.[1]

Caption: General reaction for sulfonamide synthesis.

Core Protocol: Synthesis of N-Benzyl-1-methyl-1H-1,2,3-triazole-4-sulfonamide

This protocol details a model reaction with benzylamine. It is designed to be a self-validating system, providing clear steps and expected outcomes. The principles can be adapted for a wide range of primary and secondary amines.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride | Round-bottom flask with stir bar |

| Benzylamine (or other amine substrate) | Magnetic stir plate |

| Triethylamine (Et₃N), distilled | Ice bath |

| Dichloromethane (DCM), anhydrous | Syringes and needles |

| 1 M Hydrochloric Acid (HCl) solution | Nitrogen or Argon inlet |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel |

| Brine (saturated NaCl solution) | Rotary evaporator |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Thin Layer Chromatography (TLC) plates |

| Solvents for chromatography (e.g., Ethyl Acetate, Hexanes) | Glassware for column chromatography |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (1.0 eq). Dissolve the solid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Expert Insight: Using an anhydrous solvent is critical to prevent hydrolysis of the sulfonyl chloride, which would form the corresponding sulfonic acid and reduce the yield.[7]

-

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

-

Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature equilibrates to 0 °C.

-

Expert Insight: The reaction is exothermic. Initial cooling controls the reaction rate, preventing potential side reactions and degradation.

-

-

Amine Addition: Add the amine substrate (e.g., benzylamine, 1.05 eq) to the cooled solution via syringe.

-

Base Addition: Slowly add triethylamine (1.2-1.5 eq) dropwise via syringe over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form.

-

Expert Insight: Using a slight excess of a tertiary amine base like triethylamine effectively neutralizes the HCl byproduct without competing in the primary nucleophilic attack.[10] A slow addition rate maintains temperature control.

-

-

Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 2-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The consumption of the limiting reagent (typically the sulfonyl chloride or amine) indicates completion.

-

Quenching and Workup: Once complete, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with:

-

1 M HCl (to remove excess triethylamine).

-

Saturated NaHCO₃ solution (to remove any residual acid).

-

Brine (to remove bulk water).

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Characterization: Combine the pure fractions, concentrate in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling Precautions

Sulfonyl chlorides are reactive and require careful handling in a well-ventilated chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12]

-

Moisture Sensitivity: Sulfonyl chlorides react with water (moisture in the air) to release corrosive HCl gas.[13] Handle under an inert atmosphere and store in a desiccator.

-

Reactivity: Avoid contact with strong bases, acids, and oxidizing agents.[7] The reaction with amines is exothermic.

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of as hazardous chemical waste. Do not use water to clean up spills.[11] Adhere to all institutional and local regulations for chemical waste disposal.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive amine (sterically hindered or electron-deficient).2. Hydrolysis of sulfonyl chloride.3. Insufficient base. | 1. Increase reaction temperature or use a stronger, non-nucleophilic base (e.g., DBU).2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Increase the equivalents of base to 1.5-2.0 eq. |

| Multiple Spots on TLC | 1. Incomplete reaction.2. Formation of a bis-sulfonated product (if a primary amine is used with excess sulfonyl chloride).3. Degradation of starting material or product. | 1. Increase reaction time or temperature.2. Use a slight excess of the amine relative to the sulfonyl chloride (1.05-1.1 eq).3. Ensure the reaction is not overheating; maintain temperature control. |